molecular formula C20H31ClO2 B14321670 4-Methoxy-3-(2-methylundecan-2-YL)benzoyl chloride CAS No. 104224-82-0

4-Methoxy-3-(2-methylundecan-2-YL)benzoyl chloride

Cat. No.: B14321670
CAS No.: 104224-82-0
M. Wt: 338.9 g/mol
InChI Key: JFKUVRHJDNKBHT-UHFFFAOYSA-N
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Description

4-Methoxy-3-(2-methylundecan-2-yl)benzoyl chloride is a chemical compound known for its unique structure and reactivity It is a derivative of benzoyl chloride, featuring a methoxy group and a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(2-methylundecan-2-yl)benzoyl chloride typically involves the acylation of 4-methoxybenzoic acid with 2-methylundecan-2-yl chloride. The reaction is carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(2-methylundecan-2-yl)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxybenzoic acid and 2-methylundecan-2-ol.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Aluminum chloride (AlCl3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

Major Products Formed

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    Thioesters: Formed from reaction with thiols

    Alcohols: Formed from reduction reactions

Scientific Research Applications

4-Methoxy-3-(2-methylundecan-2-yl)benzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Material Science: Employed in the development of novel polymers and materials with specific properties.

    Pharmaceuticals: Investigated for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Biological Studies: Utilized in the study of biochemical pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2-methylundecan-2-yl)benzoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoyl chloride: Lacks the long alkyl chain, making it less hydrophobic and less sterically hindered.

    3-(2-Methylundecan-2-yl)benzoyl chloride: Lacks the methoxy group, affecting its electronic properties and reactivity.

    4-Methoxy-3-(2-methylundecan-2-yl)benzoic acid: The carboxylic acid derivative, which is less reactive as an acylating agent.

Uniqueness

4-Methoxy-3-(2-methylundecan-2-yl)benzoyl chloride is unique due to its combination of a methoxy group and a long alkyl chain, which imparts specific electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

104224-82-0

Molecular Formula

C20H31ClO2

Molecular Weight

338.9 g/mol

IUPAC Name

4-methoxy-3-(2-methylundecan-2-yl)benzoyl chloride

InChI

InChI=1S/C20H31ClO2/c1-5-6-7-8-9-10-11-14-20(2,3)17-15-16(19(21)22)12-13-18(17)23-4/h12-13,15H,5-11,14H2,1-4H3

InChI Key

JFKUVRHJDNKBHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(C)C1=C(C=CC(=C1)C(=O)Cl)OC

Origin of Product

United States

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